2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its phenoxy and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
-
Formation of the Phenoxy Acetamide Intermediate
Starting Materials: 3,5-dimethylphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then converted to its acetamide form using reagents like thionyl chloride followed by ammonia.
-
Formation of the Hydrazide
Starting Materials: The acetamide intermediate and hydrazine hydrate.
Reaction Conditions: The reaction is typically conducted under reflux conditions to yield the corresponding hydrazide.
-
Condensation Reaction
Starting Materials: The hydrazide and an aldehyde derivative of 3,5-dimethylphenol.
Reaction Conditions: The condensation reaction is carried out in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The phenoxy groups can undergo oxidation reactions, potentially forming quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The imino and acetamido groups can be reduced to their corresponding amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.
Drug Development: Its potential bioactivity makes it a candidate for drug screening and development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Coatings and Adhesives: The compound’s chemical stability makes it suitable for use in high-performance coatings and adhesives.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the hydrazide and imino functionalities, making it less versatile in terms of chemical reactivity.
3,5-DIMETHYLPHENOL: A simpler structure that serves as a precursor in the synthesis of the target compound.
N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE: A closely related compound differing in the substitution pattern on the aromatic rings.
Uniqueness
The unique combination of phenoxy, acetamido, and hydrazide functionalities in 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE provides it with a distinct set of chemical and biological properties
Properties
Molecular Formula |
C30H34N4O5 |
---|---|
Molecular Weight |
530.6g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(E)-[3-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-5-methylphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H34N4O5/c1-19-7-20(2)12-26(11-19)38-17-28(35)33-31-15-24-9-23(5)10-25(30(24)37-6)16-32-34-29(36)18-39-27-13-21(3)8-22(4)14-27/h7-16H,17-18H2,1-6H3,(H,33,35)(H,34,36)/b31-15+,32-16+ |
InChI Key |
NKVHQXVOIXHKRI-IHXWQEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=CC(=CC(=C3)C)C)C)C |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.